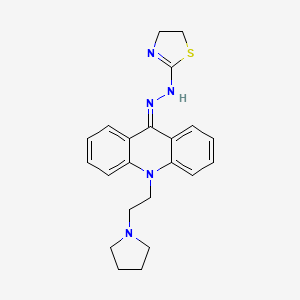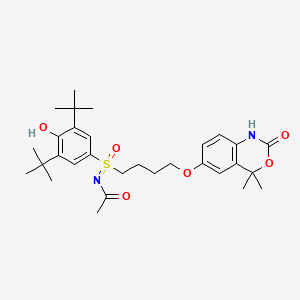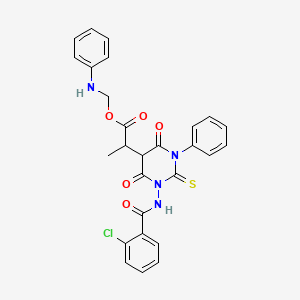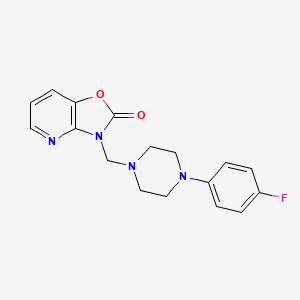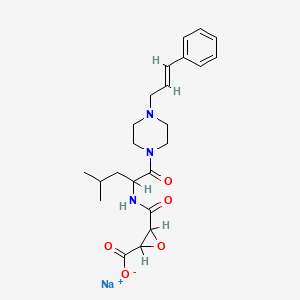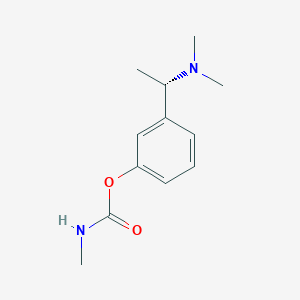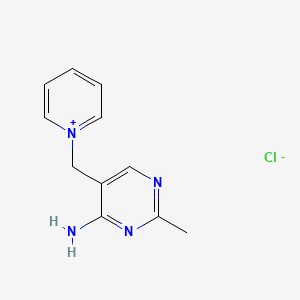
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester is a chemical compound that belongs to the class of cinnoline derivatives These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
The synthesis of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of cinnoline derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Analyse Des Réactions Chimiques
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.
Medicine: Some derivatives of 2(1H)-Cinnolineacetic acid have demonstrated anti-inflammatory, antimicrobial, and anticancer activities, highlighting their potential as therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
Mécanisme D'action
The mechanism of action of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular targets and pathways involved can vary depending on the specific structure of the derivative and its intended application.
Comparaison Avec Des Composés Similaires
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be compared with other cinnoline derivatives, such as:
2(1H)-Cinnolinecarboxylic acid: This compound has similar biological activities but differs in its functional groups, leading to variations in its chemical reactivity and applications.
3,4-Dihydro-2(1H)-pyridones: These compounds share structural similarities with cinnoline derivatives and are also used in medicinal chemistry for their biological activities.
Pyridazinone derivatives: These compounds contain a similar heterocyclic core and exhibit a wide range of pharmacological activities, making them useful in drug discovery.
Propriétés
Numéro CAS |
133762-16-0 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 2-(4-oxo-1,3-dihydrocinnolin-2-yl)acetate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)9-5-3-4-6-10(9)13-14/h3-6,13H,2,7-8H2,1H3 |
Clé InChI |
UTMPCPPJGIBEGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CC(=O)C2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


